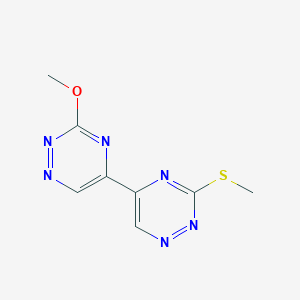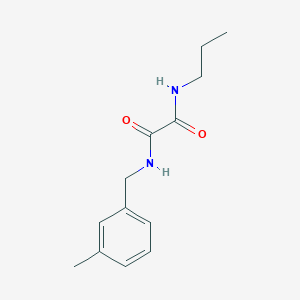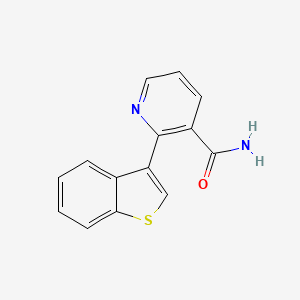
3-methoxy-3'-(methylthio)-5,5'-bi-1,2,4-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-3'-(methylthio)-5,5'-bi-1,2,4-triazine, commonly known as MMB, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. MMB is a derivative of 1,2,4-triazine, a class of compounds that has been extensively studied for their biological activities. The unique structure of MMB makes it an attractive candidate for various research applications, including drug discovery, bioimaging, and chemical biology.
Mécanisme D'action
The mechanism of action of MMB is not fully understood, but it is believed to involve the inhibition of protein synthesis. MMB has been shown to bind to the ribosome and prevent the translation of messenger RNA into protein. This leads to the inhibition of cell growth and proliferation, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
MMB has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated that MMB can inhibit the growth of cancer cells, including breast cancer, lung cancer, and leukemia. MMB has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, MMB has been shown to have anti-inflammatory activity, which may contribute to its potential use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MMB is its unique structure, which makes it an attractive scaffold for drug discovery and bioimaging. MMB is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of MMB is its potential toxicity, which may limit its use in vivo. In addition, the mechanism of action of MMB is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for the study of MMB. One potential direction is the development of MMB derivatives with improved pharmacological properties, such as increased potency and reduced toxicity. Another direction is the investigation of the mechanism of action of MMB, which may lead to the identification of new therapeutic targets. In addition, MMB may have potential applications in the treatment of inflammatory diseases, and further studies are needed to explore this potential. Overall, the study of MMB has the potential to lead to the development of new drugs and diagnostic tools for various diseases.
Méthodes De Synthèse
The synthesis of MMB can be achieved through a variety of methods, including the reaction of 3-methoxy-5,5'-diamino-4,4'-bi-1,2,4-triazine with methylthiol chloride or the reaction of 3-methoxy-5,5'-dichloro-4,4'-bi-1,2,4-triazine with sodium methylthiolate. These methods have been optimized to yield high purity and high yield of MMB.
Applications De Recherche Scientifique
MMB has been studied for its potential applications in various scientific research fields. One of the most promising applications is in drug discovery, where MMB can be used as a scaffold for the development of new drugs. MMB has been shown to have antitumor activity, and its derivatives have been synthesized and tested for their anticancer properties. MMB has also been used as a fluorescent probe for bioimaging, where it can selectively label cancer cells and allow for their visualization. In addition, MMB has been used in chemical biology studies, where it can be used to probe protein-ligand interactions and enzyme activity.
Propriétés
IUPAC Name |
3-methoxy-5-(3-methylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N6OS/c1-15-7-11-5(3-9-13-7)6-4-10-14-8(12-6)16-2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHCQBYVFUTQPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CN=N1)C2=CN=NC(=N2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-({5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(cyclopropylmethyl)piperazine](/img/structure/B4948392.png)
![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4948399.png)
![4-[4-(benzyloxy)-3-methoxybenzyl]-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B4948407.png)

![benzyl 2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B4948419.png)
![methyl 4-chloro-3-[(4-{[(4-methylphenyl)thio]methyl}benzoyl)amino]benzoate](/img/structure/B4948426.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B4948430.png)
![N-1,3-benzodioxol-5-yl-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B4948434.png)
![N-[3-(dimethylamino)-2,2-dimethylpropyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4948448.png)
![2-methyl-5-(3-pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4948452.png)



![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B4948481.png)
